Tetrakis(4-carboxyphenoxymethyl)methane
Overview
Description
Tetrakis(4-carboxyphenoxymethyl)methane is a bis(hydroxymethyl) compound with the molecular formula C33H28O12 and a molecular weight of 616.6 g/mol. It is commonly used as a crosslinking reagent in biomedical, pharmaceutical, and polymer industries. This compound is also known for its role as a monomer in the synthesis of metal-organic frameworks (MOFs) .
Preparation Methods
The synthesis of Tetrakis(4-carboxyphenoxymethyl)methane involves the use of pentaerythritoltetratosylate and acetaminophen as raw materials. The reaction proceeds through a Williamson etherification reaction, resulting in the formation of the symmetrical structure of the compound . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
Tetrakis(4-carboxyphenoxymethyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups can be converted to esters or amides using appropriate reagents like alcohols or amines in the presence of a catalyst.
Scientific Research Applications
Tetrakis(4-carboxyphenoxymethyl)methane has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of MOFs, which are porous materials with high thermal and chemical stability.
Biology: The compound is used in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of polymers and other materials with specific properties, such as enhanced mechanical strength and thermal stability.
Mechanism of Action
The mechanism of action of Tetrakis(4-carboxyphenoxymethyl)methane involves its ability to form stable complexes with various molecules. The carboxylic acid groups in the compound can interact with metal ions, proteins, and other biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
Comparison with Similar Compounds
Tetrakis(4-carboxyphenoxymethyl)methane is similar to other compounds such as Tetrakis(4-carboxyphenyl)porphyrin and Tetrakis(4-(iodoethynyl)phenyl)methane. it is unique in its ability to form stable complexes with a wide range of molecules, making it highly versatile in various applications . Other similar compounds include:
Tetrakis(4-carboxyphenyl)porphyrin: Used in photodynamic therapy and as a photosensitizer.
Tetrakis(4-(iodoethynyl)phenyl)methane: Known for its use in the synthesis of porous materials.
Properties
IUPAC Name |
4-[3-(4-carboxyphenoxy)-2,2-bis[(4-carboxyphenoxy)methyl]propoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O12/c34-29(35)21-1-9-25(10-2-21)42-17-33(18-43-26-11-3-22(4-12-26)30(36)37,19-44-27-13-5-23(6-14-27)31(38)39)20-45-28-15-7-24(8-16-28)32(40)41/h1-16H,17-20H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBOIKZICWAJBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC(COC2=CC=C(C=C2)C(=O)O)(COC3=CC=C(C=C3)C(=O)O)COC4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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